1,4-Bis(2-chloro-4-nitrophenyl)piperazine

Description

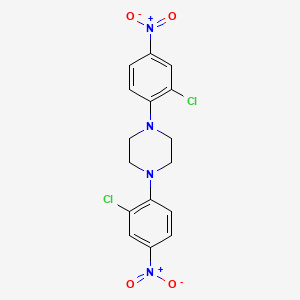

Structure

3D Structure

Properties

Molecular Formula |

C16H14Cl2N4O4 |

|---|---|

Molecular Weight |

397.2 g/mol |

IUPAC Name |

1,4-bis(2-chloro-4-nitrophenyl)piperazine |

InChI |

InChI=1S/C16H14Cl2N4O4/c17-13-9-11(21(23)24)1-3-15(13)19-5-7-20(8-6-19)16-4-2-12(22(25)26)10-14(16)18/h1-4,9-10H,5-8H2 |

InChI Key |

WRAWEKPXIMMARG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Systematic Modification of Phenyl Ring Substituents:

Positional Isomerism: Synthesize and test analogues where the chloro and nitro groups are moved to other positions on the phenyl ring (e.g., meta- or ortho-nitro, meta- or para-chloro). This would clarify the optimal electronic and steric arrangement for activity. For example, studies on other bioactive compounds have shown that the position of a nitro group significantly impacts anti-inflammatory and vasorelaxant activities. mdpi.com

Halogen Substitution: Replace the chloro group with other halogens (F, Br, I) to fine-tune lipophilicity, size, and halogen-bonding capability. A 3,4-dichlorophenyl substituent on a piperazine (B1678402) ring has been shown to be highly active in suppressing cancer cell growth in other series. tubitak.gov.tr

Bioisosteric Replacement: Replace the nitro group with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF₃) to explore similar electronic effects while altering other properties like metabolic stability and hydrogen bonding capacity.

Asymmetric Substitution:

Create analogues where the two phenyl rings have different substitution patterns. This could lead to compounds with improved selectivity for a specific binding site by allowing for differential interactions within a non-symmetrical pocket.

Modification of the Piperazine Core:

Rigidification: Introduce substituents on the carbon atoms of the piperazine (B1678402) ring or incorporate the ring into a bicyclic system. This would restrict its conformational freedom, which could lead to a more potent compound if the locked conformation is the bioactive one.

Introduction of Chiral Centers: Creating chiral centers on the piperazine ring could lead to enantiomers with different biological activities, providing insights into the stereochemical requirements of the target binding site.

Hybrid Molecule Design:

Use the 1,4-bis(2-chloro-4-nitrophenyl)piperazine scaffold as a core and attach other known pharmacophores. For instance, linking the piperazine (B1678402) moiety to structures known to inhibit specific enzymes (e.g., kinases, sirtuins) could create hybrid molecules with dual-action mechanisms or enhanced potency. nih.govnih.gov

These design principles, guided by computational modeling and followed by chemical synthesis and biological evaluation, provide a systematic approach to explore the chemical space around this compound and develop analogues with superior therapeutic potential. mdpi.comnih.gov

Structure Activity Relationship Sar Investigations of 1,4 Bis 2 Chloro 4 Nitrophenyl Piperazine and Its Analogues

Elucidating Key Structural Features Contributing to Predicted Biological Activities

The predicted biological activity of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, particularly its potential as an anticancer agent, is derived from the specific arrangement of its structural components. The key features include the central piperazine (B1678402) core, the two phenyl rings, and the specific chloro and nitro substituents on these rings.

Molecular docking studies have predicted that this compound may exert strong anti-tumor effects through interaction with DNA. bohrium.com Conformational analysis identified the lowest energy structure of the molecule, which was then used for docking simulations with a DNA target (PDB ID: 1BNA). bohrium.comdergipark.org.tr The results indicated significant binding affinities, suggesting that the molecule could intercalate or bind to the grooves of DNA, thereby interfering with replication and transcription processes, a common mechanism for cytotoxic agents. bohrium.comdergipark.org.tr

The key structural aspects contributing to this predicted activity are:

Symmetrical Substitution: The presence of identical substituted phenyl groups on both nitrogen atoms of the piperazine core creates a symmetrical molecule, which can influence its binding modes and interactions with symmetrical biological targets like DNA.

Electron-Withdrawing Substituents: The chloro and nitro groups are strong electron-withdrawing groups. These substituents significantly alter the electronic properties of the phenyl rings, which is a critical factor in molecular interactions, including pi-pi stacking and hydrogen bonding with biological macromolecules. bohrium.com

A molecular docking study of this compound with DNA revealed favorable binding affinities, as detailed in the table below.

| Target | PDB ID | Binding Site | Binding Affinity (kcal/mol) |

| DNA | 1BNA | Site 1 | -7.5 |

| DNA | 1BNA | Site 2 | -7.4 |

| Data from molecular docking simulations predicting the interaction between the compound and DNA. bohrium.comdergipark.org.tr |

These binding affinities suggest a strong potential for the compound to act as a DNA-interacting agent, forming the basis of its predicted anticancer activity. bohrium.com

Impact of Halogen and Nitro Substituents on Molecular Interactions

The nature and position of the substituents on the phenyl rings are paramount in defining the biological activity of 1,4-diarylpiperazine analogues. In this compound, the ortho-chloro and para-nitro groups play specific and crucial roles.

The nitro group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its presence at the para-position can:

Enhance binding affinity through the formation of hydrogen bonds. In some molecular structures, intramolecular hydrogen bonds can form between a nitro group and an adjacent amino group, which helps to establish a near coplanar conformation of the nitro group with the benzene (B151609) ring, potentially enhancing interactions. mdpi.com

Increase the molecule's polarity, which can influence its solubility and pharmacokinetic properties.

Participate in charge-transfer interactions with electron-rich regions of a biological target.

Be metabolically reduced to form reactive intermediates that can covalently bind to macromolecules like DNA, leading to cytotoxicity. bohrium.com

The chloro group , as a halogen, contributes to the molecule's activity through several mechanisms:

Modulation of Lipophilicity: The presence of a halogen atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Steric Effects: The position of the chloro group at the ortho-position influences the rotational freedom of the phenyl ring relative to the piperazine core. This steric hindrance can lock the molecule into a specific conformation that is favorable for binding to a target.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a biological target, thereby contributing to binding affinity and specificity.

SAR studies on other series of phenylpiperazine derivatives have consistently shown that the type and position of substituents are critical. For example, in a series of acaricidal phenylpiperazines, the introduction of a fluorine atom at the 2-position of the benzene ring significantly increased activity compared to the unsubstituted analogue. nih.gov This highlights the importance of halogen substitution at the ortho position for enhancing biological potency.

| Substituent | Position | Potential Contribution to Activity |

| Nitro (NO₂) | Para | Electron withdrawal, Hydrogen bond acceptor, Potential for metabolic activation |

| Chloro (Cl) | Ortho | Increased lipophilicity, Steric influence on conformation, Halogen bonding |

| Summary of the potential roles of the key substituents in this compound. |

Analysis of Piperazine Core Modifications on Conformational Preferences and Binding

The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to adopt different conformations, which can significantly impact biological activity. tubitak.gov.tr The two nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, improving solubility and bioavailability. researchgate.net

The piperazine core typically exists in a stable chair conformation . In symmetrically 1,4-disubstituted piperazines like the title compound, the two aryl substituents will preferentially occupy the equatorial positions to minimize steric hindrance. nih.gov This equatorial orientation dictates the spatial relationship between the two phenyl rings, which is crucial for how the molecule fits into a binding site.

However, the piperazine ring can also adopt a more flexible boat or twist-boat conformation . This conformational flexibility can be important for induced-fit binding to a biological target. The transition from a chair to a boat conformation can occur during the binding process to optimize interactions with the receptor or enzyme active site. For instance, in certain metal complexes of piperazine-containing macrocycles, the piperazine ring is forced into a boat conformation to act as a bidentate ligand. nih.gov While this allows for metal binding, it is a higher energy state compared to the thermodynamically favored chair conformation. nih.gov

Modifications to the piperazine core itself, such as the introduction of substituents on the carbon atoms of the ring, would have a profound impact:

Conformational Locking: Adding bulky substituents to the piperazine carbons could restrict conformational flexibility, potentially locking the ring into a single, bioactive conformation. This can lead to increased potency and selectivity.

Altering Basicity: Substituents on the ring can alter the pKa of the piperazine nitrogens, affecting their protonation state at physiological pH and thus their ability to form ionic interactions.

Introducing New Interaction Points: Functional groups added to the piperazine ring could introduce new hydrogen bonding, hydrophobic, or steric interactions with a target molecule.

| Conformation | Substituent Orientation | Relative Energy | Implication for Binding |

| Chair | Di-equatorial | Lowest | Thermodynamically stable; presents phenyl groups in a specific trans-like arrangement. |

| Boat/Twist-Boat | Varies | Higher | Flexible; allows for induced-fit binding to accommodate target site geometry. |

| Conformational preferences of the 1,4-disubstituted piperazine core. |

Rational Design Principles for Modulating and Enhancing Compound Efficacy

Based on the SAR understanding of this compound and its general class, several rational design principles can be proposed to create analogues with potentially modulated or enhanced efficacy. These strategies aim to optimize target binding, improve pharmacokinetic properties, and increase selectivity.

Pharmacological Potential and Biological Evaluation of 1,4 Bis 2 Chloro 4 Nitrophenyl Piperazine in Vitro and in Silico

Predicted Anticancer Potential from Molecular Docking Studies

In silico molecular docking studies have become a important tool in modern drug discovery, offering predictive insights into the interaction between a small molecule and a biological target. In the case of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, computational analyses have been employed to predict its potential as an anticancer agent by examining its interaction with DNA, a primary target for many chemotherapeutic drugs. bohrium.comdergipark.org.tr

A study involving docking simulations was conducted to investigate the binding affinity and mode of interaction between this compound and a DNA molecule (PDB ID: 1BNA). bohrium.com The results of this analysis revealed that the compound exhibits favorable binding affinities for DNA, with calculated binding energies of -7.5 kcal/mol and -7.4 kcal/mol at two distinct binding sites. bohrium.com These strong binding affinities suggest a stable interaction between the compound and the DNA molecule. Based on these molecular docking studies, it has been predicted that this compound possesses the potential for strong anti-tumor effects. bohrium.com

Table 1: Molecular Docking Results of this compound with DNA

| Target | PDB ID | Binding Site | Binding Affinity (kcal/mol) | Predicted Outcome |

| DNA | 1BNA | Site 1 | -7.5 | Strong anti-tumor effects |

| DNA | 1BNA | Site 2 | -7.4 | Strong anti-tumor effects |

In Vitro Antimicrobial and Antifungal Activity Assessment of Piperazine (B1678402) Derivatives

While specific in vitro antimicrobial and antifungal studies for this compound against the selected strains were not available in the reviewed literature, the broader class of 1,4-disubstituted piperazine derivatives has been the subject of numerous investigations to determine their efficacy against various pathogens.

A number of studies have demonstrated that various piperazine derivatives exhibit significant antibacterial properties. For instance, a series of synthesized substituted piperazine derivatives were tested for their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. researchgate.net Many of these compounds showed significant antibacterial effects. researchgate.net

In another study, N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) were synthesized and evaluated for their antimicrobial activity. mdpi.com The findings indicated that these compounds displayed notable antibacterial activity, particularly against Gram-negative strains like E. coli, when compared to their activity against Gram-positive bacteria. mdpi.com

Furthermore, a series of 4-benzyl-piperazinyl-s-triazine derivatives were synthesized and their antibacterial activity was assessed. researchgate.net Several of these compounds demonstrated considerable antibacterial activity against Staphylococcus aureus and other bacterial strains. researchgate.net These studies collectively suggest that the piperazine scaffold is a promising backbone for the development of new antibacterial agents.

The antifungal potential of piperazine derivatives has also been an area of active research. In a study evaluating substituted piperazine derivatives, their antifungal activity was tested against fungal strains including Candida albicans and Aspergillus niger. researchgate.net The results indicated that many of the synthesized compounds possessed significant antifungal properties. researchgate.net This highlights the potential of the piperazine nucleus in the development of novel antifungal agents.

Enzyme Inhibitory Activities of Related Piperazine Compounds

The piperazine scaffold is a key structural motif in a variety of enzyme inhibitors. Research into related piperazine compounds has revealed significant inhibitory activity against enzymes such as urease and dipeptidyl peptidase-4 (DPP-4), suggesting potential therapeutic applications in different disease areas.

Urease is an enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a key strategy for treating these infections. frontiersin.org Numerous studies have shown that piperazine derivatives can be potent urease inhibitors.

In one such study, a series of piperazine-based semicarbazone derivatives were synthesized and evaluated for their urease inhibitory activity. benthamdirect.com All the synthesized compounds exhibited higher urease inhibition activity (with IC50 values ranging from 3.95 to 6.62 µM) than the standard inhibitor, thiourea (B124793) (IC50: 22 µM). benthamdirect.com Another study on pyridylpiperazine-based carbodithioate derivatives also reported significant urease inhibitory activity, with some compounds being much more potent than thiourea. nih.gov For example, one derivative bearing an o-tolyl moiety was identified as the most effective inhibitor with an IC50 value of 5.16 ± 2.68 μM, which is notably lower than that of thiourea (23 ± 0.03 μM). nih.gov Similarly, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were investigated, and some were found to be highly active inhibitors of urease, with IC50 values as low as 2.0 ± 0.73 µM. frontiersin.orgnih.gov

Table 2: Urease Inhibitory Activity of Selected Piperazine Derivatives

| Compound Class | Most Active Compound Example | IC50 Value (µM) | Standard (Thiourea) IC50 (µM) |

| Piperazine-based semicarbazones | Derivative 5m | 3.95 | 22 |

| Pyridylpiperazine-based carbodithioates | Compound 5j (o-tolyl moiety) | 5.16 ± 2.68 | 23 ± 0.03 |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Compound 5b | 2.0 ± 0.73 | 23.2 ± 11.0 |

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for the management of type 2 diabetes. DPP-4 inhibitors work by increasing the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. srce.hr The piperazine ring is a common structural feature in many DPP-4 inhibitors. mdpi.com

A study on 1,4-bis(phenylsulfonyl) piperazine derivatives revealed that these compounds exhibited in vitro DPP-4 inhibitory activity. srce.hrnih.gov The inhibitory activity was found to be in the range of 11.2 to 22.6% at a concentration of 100 µmol L–1. srce.hrnih.gov The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring was found to enhance the inhibitory activity. srce.hrnih.gov

The development of various classes of DPP-4 inhibitors has been systematically reviewed, highlighting the importance of the piperazine scaffold. nih.gov For instance, prolyl-fluoropyrrolidine derivatives incorporating aryl-substituted piperazines have shown potent DPP-4 inhibitory activity, with IC50 values in the sub-micromolar range. nih.gov These findings underscore the versatility of the piperazine nucleus in the design of effective enzyme inhibitors for various therapeutic targets.

Table 3: DPP-4 Inhibitory Activity of Selected Piperazine Derivatives

| Compound Class | Inhibition | Concentration |

| 1,4-bis(phenylsulfonyl) piperazine derivatives | 11.2 to 22.6% | 100 µmol L–1 |

| Prolyl-fluoropyrrolidine analogs with aryl-substituted piperazines | IC50 = 0.43 µM | Not specified |

Cholinesterase Inhibitory Effects

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While direct experimental studies on the cholinesterase inhibitory effects of this compound are not extensively available in the current literature, the broader class of piperazine derivatives has been widely investigated for this activity. Numerous studies have demonstrated that the piperazine scaffold can be effectively utilized to design potent cholinesterase inhibitors.

The inhibitory potential of piperazine derivatives is often attributed to the ability of the piperazine ring to interact with the active sites of cholinesterase enzymes. The nitrogen atoms of the piperazine ring can participate in hydrogen bonding and electrostatic interactions within the enzyme's catalytic or peripheral anionic site. The substituents on the piperazine ring play a crucial role in determining the potency and selectivity of the inhibition.

For instance, various N-substituted piperazine derivatives have been synthesized and evaluated for their anti-cholinesterase activity. The nature of the aryl or alkyl groups attached to the piperazine nitrogen atoms significantly influences the binding affinity of the compound for the enzyme. The presence of specific functional groups can enhance the interaction with key amino acid residues in the active site gorge of AChE and BChE.

Below is a table summarizing the cholinesterase inhibitory activity of some representative piperazine derivatives from the scientific literature, showcasing the potential of this chemical class. It is important to note that these are not direct analogues of this compound but serve to illustrate the activity of the broader family of compounds.

| Compound Name | Target Enzyme | IC50 (µM) |

| 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine | AChE | 0.023 |

| 1,4-Bis(4-chlorobenzyl)piperazine-2-carboxylic acid | AChE | 10.18 |

| 1,4-Bis(2-chlorobenzyl)piperazine-2-hydroxamic acid | BChE | 0.0016 |

| A phthalimide-based piperazine derivative | AChE | 16.42 |

This table is for illustrative purposes to show the potential of the piperazine scaffold and the compounds listed are not direct analogues of this compound.

The structure of this compound, with its two substituted phenyl rings, suggests that it could potentially fit within the active site of cholinesterases. The chloro and nitro substituents on the phenyl rings will influence the electronic and steric properties of the molecule, which are critical for enzyme-inhibitor interactions. However, without direct experimental data, its specific inhibitory activity and selectivity remain speculative. Further in vitro enzymatic assays would be necessary to definitively determine the cholinesterase inhibitory effects of this particular compound.

In Vitro DNA Binding Affinity Studies of Piperazine Derivatives

A molecular docking analysis was conducted to investigate the interaction between this compound and a standard B-DNA dodecamer (PDB ID: 1BNA). nih.gov This computational approach predicts the preferred binding mode and the strength of the interaction between a ligand (the piperazine derivative) and a receptor (DNA). The study revealed that this compound exhibits favorable binding affinities for DNA. nih.gov The calculated binding energies at two different sites on the DNA molecule were -7.5 kcal/mol and -7.4 kcal/mol, respectively. nih.gov These values suggest a stable interaction between the compound and the DNA molecule.

The binding of small molecules to DNA can occur through several modes, including intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. Groove binding, on the other hand, involves the fitting of a molecule into the minor or major grooves of the DNA. The specific mode of binding for this compound was not definitively elucidated in the available in silico study, but the presence of the two phenyl rings suggests the possibility of interactions within the DNA grooves.

In vitro techniques commonly used to study the DNA binding affinity of small molecules include UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscosity measurements. These methods can provide information about the mode and strength of binding. For example, changes in the absorption or emission spectra of a compound upon addition of DNA can indicate an interaction, and the magnitude of these changes can be used to calculate binding constants.

The predicted strong anti-tumor effects of this compound based on the molecular docking studies underscore the potential significance of its DNA binding affinity. nih.gov However, it is crucial to validate these in silico findings with in vitro experimental data to confirm the binding mode and affinity and to further explore its biological implications.

Exploration of Antiplatelet Activity of Analogues

The piperazine scaffold is a common feature in a variety of biologically active compounds, including those with antiplatelet activity. While there is no specific information on the antiplatelet effects of this compound itself, the exploration of its analogues, particularly N-arylpiperazine derivatives, provides insights into the potential of this chemical class to inhibit platelet aggregation.

Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy for the prevention of cardiovascular diseases. Several studies have investigated the antiplatelet activity of N-arylpiperazine derivatives, revealing that the nature of the substituents on the aryl ring and the other nitrogen of the piperazine ring significantly influences their potency.

For instance, a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione were synthesized and evaluated as potential α2B-adrenergic receptor antagonists, a target for antiplatelet therapy. nih.govtandfonline.com The most potent of these compounds effectively inhibited platelet aggregation induced by both collagen and ADP/adrenaline, with IC50 values in the micromolar range. nih.govtandfonline.com

The following table presents data on the antiplatelet activity of some N-arylpiperazine analogues, demonstrating the potential for this class of compounds to inhibit platelet aggregation. It is important to note that these compounds are not direct analogues of this compound but share the N-arylpiperazine core structure.

| Compound Analogue | Inducer of Platelet Aggregation | IC50 (µM) |

| N-Arylpiperazine derivative of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione (Compound 3) | Collagen | 26.9 |

| N-Arylpiperazine derivative of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione (Compound 3) | ADP/adrenaline | 20.5 |

| N,N'-bis(1-hexylnipecotoyl)piperazine | Collagen | >50 |

| N,N'-bis(1-decylnipecotoyl)piperazine | Collagen | ~50 |

This table is for illustrative purposes to show the potential of N-arylpiperazine analogues and the compounds listed are not direct structural analogues of this compound.

The structure-activity relationship studies of these analogues indicate that the substituents on the phenyl ring play a critical role in their antiplatelet activity. The presence of electron-donating or electron-withdrawing groups, as well as their position on the ring, can modulate the compound's interaction with platelet receptors or enzymes involved in the aggregation cascade.

Given that this compound possesses two substituted aryl groups, it is plausible that this compound or its close analogues could exhibit antiplatelet properties. The chloro and nitro groups on the phenyl rings would significantly influence the molecule's electronic distribution and steric hindrance, which could in turn affect its biological activity. However, without direct experimental evaluation, the antiplatelet potential of this compound remains to be determined. Further investigation of this compound and its structurally related analogues is warranted to explore their effects on platelet function.

Conclusion and Future Research Directions

Synthesis and Structural Insights into 1,4-Bis(2-chloro-4-nitrophenyl)piperazine

Summary of Predicted Biological Potentials and Mechanistic Hypotheses

The biological potential of this compound has been explored through in silico methods, specifically molecular docking studies. bohrium.com These computational analyses have predicted a strong anti-tumor potential for the compound based on its interaction with DNA. bohrium.com DNA is a significant target for many anticancer agents, and the ability of a molecule to bind to it can disrupt cellular replication and induce apoptosis in cancer cells.

The molecular docking analysis revealed that this compound exhibits significant binding affinities for DNA, calculated to be -7.5 and -7.4 kcal/mol at two different binding sites. bohrium.com These values indicate a favorable and stable interaction between the compound and the DNA molecule. The proposed mechanism of action, therefore, revolves around its ability to act as a DNA-binding agent, which forms the basis for its predicted anticancer effects. bohrium.com The presence of the chloro and nitro functional groups on the phenyl rings is likely to play a crucial role in these interactions, potentially through electrostatic and hydrophobic interactions with the DNA grooves.

Unexplored Avenues for Chemical Modification and Scaffold Optimization

The this compound scaffold presents numerous opportunities for chemical modification to explore and optimize its biological activity. The versatile nature of the piperazine (B1678402) ring allows for the introduction of a wide array of substituents. researchgate.net Future synthetic efforts could focus on several key areas:

Modification of the Phenyl Ring Substituents: The chloro and nitro groups on the phenyl rings are prime candidates for modification. Varying the nature and position of these substituents could significantly impact the electronic properties and steric profile of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target. For instance, replacing the chloro group with other halogens or introducing electron-donating groups could modulate the compound's activity.

Introduction of Asymmetry: The current molecule is symmetrical. Synthesizing asymmetrical derivatives, where the two phenyl rings bear different substituents, could lead to compounds with novel pharmacological profiles.

Piperazine Ring Modifications: While less common, modifications to the piperazine ring itself, such as the introduction of substituents on the carbon atoms, could be explored to alter the compound's conformational flexibility and solubility.

These modifications would allow for a systematic exploration of the structure-activity relationship (SAR), providing a deeper understanding of the chemical features essential for its biological activity.

Prospects for Further Preclinical Investigations and Lead Compound Development

The promising in silico results for this compound warrant further preclinical investigations to validate its predicted anticancer potential. The initial steps would involve the chemical synthesis of the compound and its subsequent in vitro evaluation against a panel of cancer cell lines.

Should the in vitro studies confirm its cytotoxic activity, further preclinical development would entail:

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the compound exerts its anticancer effects. This would involve investigating its interaction with DNA and exploring other potential cellular targets.

In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in animal models of cancer to determine its efficacy and therapeutic window.

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential toxicity, are crucial steps in the drug development process.

The journey from a promising in silico hit to a viable clinical candidate is long and challenging. However, the initial computational findings for this compound provide a strong rationale for its further investigation as a potential lead compound in the development of new anticancer therapies. The structural versatility of the piperazine scaffold offers a robust platform for optimization, enhancing the prospect of developing a potent and selective therapeutic agent.

Q & A

Q. What is the most stable conformation of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, and how was it determined?

The most stable conformation was identified through conformational analysis using the semiempirical quantum mechanical method AM1 in Spartan06 software. Four low-energy conformers were evaluated, with the lowest-energy structure selected for further studies. Energy minimization revealed that steric and electronic interactions between the chloronitrophenyl groups and the piperazine ring dictate stability. This conformation is critical for structure-activity relationship (SAR) studies in anticancer research .

Q. How does this compound interact with DNA, and what are the binding affinities?

Molecular docking simulations (AutoDock Vina) with B-DNA (PDB ID: 1BNA) revealed two binding sites. The primary site showed a binding affinity (ΔG) of -7.5 kcal/mol, involving hydrogen bonds with DA6 (2.18 Å) and DG4 (2.51 Å), and pi-alkyl interactions (4.89 Å) with DG4. A secondary site (ΔG = -7.4 kcal/mol) included interactions with DC23 via a carbon-hydrogen bond (3.76 Å). These interactions suggest intercalation or groove binding, disrupting DNA replication in cancer cells .

Q. What computational tools are recommended for studying this compound’s bioactivity?

- Conformational Analysis : Spartan06 with AM1 for energy minimization .

- Molecular Docking : AutoDock Vina with semi-flexible protocols (ligand flexibility, rigid DNA) .

- Charge Calculation : Geistinger method for ligand partial charges and Kollman charges for DNA .

Advanced Research Questions

Q. How do structural modifications of the piperazine ring impact DNA binding efficacy?

Comparative studies with other piperazine derivatives (e.g., 1,5-diarylpyrazoles) suggest that electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding by stabilizing charge-transfer interactions with DNA bases. Meta-substitutions reduce affinity, while para- and ortho-substitutions improve steric compatibility with the DNA minor groove .

Q. What methodological challenges arise in reconciling docking results with experimental binding data?

Discrepancies may stem from:

- Flexibility Assumptions : Rigid DNA models in docking ignore backbone dynamics observed in solution.

- Solvent Effects : Explicit solvent molecular dynamics (MD) simulations are needed to account for hydration forces.

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) should complement computational data .

Q. How does this compound’s binding mode compare to other DNA-targeting anticancer agents?

Unlike cisplatin (covalent DNA crosslinking), this compound non-covalently binds via groove interactions, similar to doxorubicin. Its higher binding affinity (-7.5 kcal/mol vs. -6.2 kcal/mol for some intercalators) suggests stronger inhibition of transcription factors like NF-κB, which rely on DNA accessibility .

Q. Can this compound target non-B-DNA structures (e.g., G-quadruplexes)?

Current studies focus on B-DNA, but its planar chloronitrophenyl groups may stabilize G-quadruplexes (e.g., in oncogene promoters). Circular dichroism (CD) and fluorescence quenching assays are recommended to explore this potential .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.